molecular formula C16H15NO B13329139 (R)-1-Amino-2-(anthracen-9-yl)ethanol

(R)-1-Amino-2-(anthracen-9-yl)ethanol

Cat. No.: B13329139
M. Wt: 237.30 g/mol
InChI Key: YQBOFUOTMWMUGG-MRXNPFEDSA-N
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Description

Significance of Chiral Amino Alcohols as Stereocontrol Elements in Chemical Transformations

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, primarily due to their ability to effectively control the stereochemical course of a wide range of chemical reactions. nih.govnih.gov Their utility stems from the presence of two vicinal functional groups, an amino and a hydroxyl group, which can coordinate to a metal center to form a stable five-membered chelate ring. This chelation rigidly holds the metal in a specific chiral environment, thereby enabling the transfer of chirality to the substrate during the reaction.

These compounds have been successfully employed as chiral ligands in numerous metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, in the asymmetric reduction of prochiral ketones, a chiral amino alcohol can coordinate to a reducing agent, such as borane (B79455) or a metal hydride, and direct the hydride delivery to one of the two enantiotopic faces of the ketone, leading to the formation of a chiral secondary alcohol with high enantioselectivity. Similarly, in aldol and related reactions, chiral amino alcohol derivatives can act as chiral auxiliaries, covalently attached to the substrate, to direct the approach of the nucleophile.

The predictable stereochemical outcomes and the relative ease of synthesis and modification of chiral amino alcohols have made them indispensable tools for the modern organic chemist. rsc.orgfrontiersin.org The ability to tune the steric and electronic properties of the amino alcohol by modifying its substituents allows for the optimization of stereoselectivity for a particular transformation.

Rationalizing the Influence of the Anthracene (B1667546) Moiety on Chiral Induction in Amino Alcohol Systems

The incorporation of an anthracene moiety at the 9-position of a chiral amino alcohol scaffold introduces several key features that can significantly enhance its ability to induce chirality. Anthracene is a large, rigid, and planar aromatic system that exerts a profound steric influence on the surrounding chemical environment. beilstein-journals.org In the context of a chiral ligand or auxiliary, this steric bulk can effectively shield one face of a coordinated substrate, forcing an incoming reagent to approach from the less hindered face, thereby leading to high levels of stereoselectivity.

Beyond simple steric hindrance, the extended π-system of the anthracene ring can engage in non-covalent interactions, such as π-π stacking and CH-π interactions, with substrates and reagents. mdpi.com These interactions can further rigidify the transition state of a reaction and lead to a more organized and predictable stereochemical outcome. The electronic properties of the anthracene core can also be modulated by the introduction of substituents on the aromatic rings, which in turn can influence the catalytic activity of a metal complex bearing the anthracene-based ligand.

The well-defined and predictable geometry of the anthracene scaffold makes it an attractive component in the design of new chiral ligands and auxiliaries. researchgate.net Computational studies can be effectively used to model the transition states of reactions involving these systems, allowing for a rational design of even more selective and efficient stereocontrol elements.

Scope and Research Focus on (R)-1-Amino-2-(anthracen-9-yl)ethanol within Chiral Chemical Space

While the broader classes of chiral amino alcohols and anthracene derivatives are well-established in asymmetric synthesis, the specific compound this compound remains a more specialized and less explored entity. Based on the principles outlined in the preceding sections, the research focus for this particular molecule would logically lie in its application as a chiral ligand for asymmetric catalysis or as a chiral auxiliary.

The combination of the (R)-configured 1,2-amino alcohol backbone with the bulky 9-anthracenyl group suggests its potential for high stereochemical control. It is anticipated that this compound could be a highly effective ligand for a variety of metal-catalyzed reactions, including:

Asymmetric transfer hydrogenation of ketones: The amino and hydroxyl groups can coordinate to a metal center (e.g., Ruthenium or Iridium), while the anthracene group would create a chiral pocket to differentiate the enantiotopic faces of a prochiral ketone.

Enantioselective additions to aldehydes and imines: As a chiral ligand for organometallic reagents (e.g., dialkylzinc), it could facilitate the enantioselective addition of alkyl or aryl groups to carbonyls and their nitrogen analogs.

Asymmetric Diels-Alder reactions: While the anthracene moiety itself can act as a diene, the amino alcohol portion could serve as a directing group or a ligand for a Lewis acid catalyst to control the facial selectivity of the dienophile's approach. mdpi.com

The primary research challenges would involve the development of efficient synthetic routes to this compound and the subsequent screening of its efficacy in a broad range of asymmetric transformations. Further studies would likely focus on the synthesis of derivatives with modified electronic and steric properties of the anthracene ring to fine-tune its performance in specific catalytic applications. The unique photophysical properties of the anthracene chromophore could also be explored for applications in photo-redox catalysis.

Data Tables

Table 1: General Applications of Chiral Amino Alcohols and Anthracene Derivatives in Asymmetric Synthesis

FeatureChiral 1,2-Amino AlcoholsAnthracene Derivatives
Primary Role Chiral Ligands, Chiral AuxiliariesChiral Auxiliaries, Steric Directing Groups, Photochemical Substrates
Mechanism of Chiral Induction Formation of stable metal chelates, directing group for nucleophilic attack.Steric hindrance, π-π stacking interactions, rigid scaffold.
Common Applications Asymmetric reduction of ketones, enantioselective addition to carbonyls, asymmetric alkylation.Asymmetric Diels-Alder reactions, stereoselective cycloadditions, photomechanical materials.
Key Structural Element Vicinal amino and hydroxyl groups on a chiral backbone.Rigid, planar, polycyclic aromatic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1R)-1-amino-2-anthracen-9-ylethanol

InChI

InChI=1S/C16H15NO/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16,18H,10,17H2/t16-/m1/s1

InChI Key

YQBOFUOTMWMUGG-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](N)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(N)O

Origin of Product

United States

Chemical Reactivity and Functionalization of R 1 Amino 2 Anthracen 9 Yl Ethanol

Transformations at the Amino Functionality

The primary amino group in (R)-1-Amino-2-(anthracen-9-yl)ethanol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group can readily react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-(anthracen-9-yl)-1-hydroxyethyl)acetamide.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the alkylating agent.

Reductive Amination: The amino group can be converted to a secondary or tertiary amine through reductive amination. This involves reaction with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ, typically using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones under appropriate conditions will yield the corresponding imines, also known as Schiff bases.

Diazotization: Although less common for this type of compound unless further aromatic substitution is desired, the primary amino group could potentially be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium group could then be a leaving group for various nucleophilic substitution reactions.

Table 1: Potential Transformations at the Amino Functionality
Reaction TypeReagentsProduct Type
AcylationAcid chloride, Anhydride (B1165640)Amide
AlkylationAlkyl halideSecondary/Tertiary Amine, Quaternary Salt
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Schiff Base FormationAldehyde/KetoneImine

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group offers another site for functionalization, which can be targeted either independently or in conjunction with the amino group.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), acid chlorides, or anhydrides. For instance, reaction with acetic anhydride would yield (R)-1-amino-2-(anthracen-9-yl)ethyl acetate. Protection of the amino group would likely be necessary to achieve selective esterification.

Etherification: Formation of an ether can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. The choice of reagent would depend on the desired selectivity and the presence of the amino group. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could be employed to minimize side reactions.

Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl (B83357) ethers like TBDMS, or as an acetal) to prevent it from reacting in subsequent synthetic steps targeting other parts of the molecule.

Table 2: Potential Reactions at the Hydroxyl Functionality
Reaction TypeReagentsProduct Type
EsterificationCarboxylic acid, Acid chloride, AnhydrideEster
EtherificationBase, Alkyl halideEther
OxidationOxidizing Agent (e.g., PCC, Swern)Ketone
ProtectionSilyl halide, DihydropyranProtected Alcohol

Modifications and Substitutions on the Anthracene (B1667546) Core

The anthracene ring system is an extended aromatic system that can undergo various modifications, although the existing substituent may influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Anthracene can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The substitution pattern is directed by the existing alkylamino-ethanol substituent at the 9-position. Due to the electron-rich nature of the anthracene core, reactions often occur at the 10-position if it is unsubstituted, or at other positions on the outer rings.

Diels-Alder Reaction: The central ring of anthracene can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. This reaction temporarily disrupts the aromaticity of the central ring.

Photochemical Reactions: Anthracene derivatives are known for their photochemical reactivity, including photodimerization upon irradiation with UV light, forming a dimer linked at the 9 and 10 positions of the two molecules.

Oxidation: The anthracene core can be oxidized, for example, to form an anthraquinone (B42736) derivative. This typically requires strong oxidizing agents.

Table 3: Potential Modifications on the Anthracene Core
Reaction TypeReagentsProduct Type
Electrophilic SubstitutionNitrating/Halogenating/Sulfonating agentsSubstituted Anthracene
Diels-Alder ReactionDienophile[4+2] Cycloadduct
PhotodimerizationUV lightDimer
OxidationStrong Oxidizing AgentAnthraquinone derivative

Application of R 1 Amino 2 Anthracen 9 Yl Ethanol and Its Derivatives in Asymmetric Catalysis

Design and Evaluation of Chiral Ligands and Auxiliaries

The unique structural characteristics of the anthracene (B1667546) moiety, combined with the stereogenic center of the amino alcohol, provide a robust framework for creating highly effective chiral environments. This has led to the design of diverse ligands and auxiliaries tailored for specific catalytic applications.

Principles for Anthracene-Based Chiral Ligand Design

The design of chiral ligands based on the anthracene framework is guided by several key principles aimed at maximizing stereochemical control. The bulky and rigid nature of the anthracene group provides a well-defined steric environment that can effectively shield one face of a metal center or a reactive intermediate. This steric hindrance is crucial for directing the approach of incoming reactants, thereby influencing the stereochemical outcome of the reaction.

Furthermore, the aromatic π-system of anthracene can engage in non-covalent interactions, such as π-π stacking, with substrates or other parts of the catalytic system, which can further enhance stereoselectivity by rigidifying the transition state geometry. The amino alcohol functionality offers convenient handles for modification, allowing for the fine-tuning of steric and electronic properties of the resulting ligands. These modifications can include the introduction of different substituents on the nitrogen or oxygen atoms, which can modulate the ligand's coordination properties and the catalytic activity of the resulting metal complex.

Coordination Chemistry with Transition Metals (e.g., Cu, Pd, Ni)

Derivatives of (R)-1-Amino-2-(anthracen-9-yl)ethanol have been extensively used to form chiral complexes with various transition metals, including copper, palladium, and nickel. These amino alcohol-derived ligands typically act as bidentate N,O-ligands, coordinating to the metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.

In copper catalysis, these ligands have been employed in reactions such as asymmetric Henry reactions. nih.gov The resulting copper complexes create a chiral pocket around the metal's active site, enabling high levels of enantioselectivity. Similarly, palladium complexes bearing these chiral ligands have been utilized in a variety of cross-coupling reactions. rsc.orgmdpi.com The coordination of the ligand to the palladium center is crucial for both the stability of the catalyst and the induction of asymmetry in the product. Nickel-catalyzed reactions have also benefited from the use of amino alcohol-based ligands for processes like Suzuki reactions. organic-chemistry.org The ability of these ligands to form stable and catalytically active complexes with a range of transition metals underscores their versatility in asymmetric synthesis. researchgate.netucj.org.ua

Development and Efficacy of Organocatalysts

Beyond their use in metal-based catalysis, derivatives of this compound have been developed as effective organocatalysts. beilstein-journals.org These catalysts operate without a metal center and typically function by forming transient covalent intermediates (e.g., iminium or enamine ions) or through non-covalent interactions like hydrogen bonding.

Chiral β-amino alcohols derived from this scaffold have been evaluated for their catalytic activity in reactions such as the asymmetric conjugate addition. mdpi.com The presence of both a basic amino group and an acidic hydroxyl group allows for bifunctional catalysis, where both functionalities can interact with the substrates to facilitate the reaction and control the stereochemistry. The bulky anthracene group plays a critical role in creating a defined chiral environment, which is essential for achieving high enantioselectivity.

Asymmetric Synthetic Transformations

The chiral ligands and organocatalysts derived from this compound have been successfully applied to a variety of important asymmetric synthetic transformations, demonstrating their practical utility in organic synthesis.

Enantioselective Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its enantioselective variant is of great importance. Chiral anthracenyl derivatives have been investigated as chiral dienes or as auxiliaries in these cycloadditions. rsc.orgresearchgate.net The stereochemical outcome of the Diels-Alder reaction can be controlled by the chiral auxiliary attached to the dienophile or the diene. rsc.org For instance, chiral 9-functionalised anthracene derivatives have been shown to undergo highly diastereoselective Diels-Alder additions with dienophiles like maleic anhydride (B1165640). rsc.org

A new chiral anthracene, (R)-9-(1,2-dimethoxyethyl)anthracene, has been successfully employed as a chiral template in the Diels-Alder/retro-Diels-Alder sequence for the preparation of α,β-unsaturated lactams with complete diastereoselectivity. nih.gov

DieneDienophileCatalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
9-(1-Methoxyethyl)anthraceneMaleic AnhydrideThermal>95:5-
1-Anthracen-9-ylethanolMaleic Anhydride-Reverse selectivity-
(R)-9-(1,2-Dimethoxyethyl)anthraceneN-Phenylmaleimide-Complete-

Asymmetric Alkylation and Arylation Reactions

Asymmetric alkylation and arylation reactions are fundamental C-C bond-forming reactions for the synthesis of chiral molecules. Chiral auxiliaries and ligands derived from amino alcohols have been instrumental in the development of enantioselective versions of these reactions. york.ac.uk

In the context of palladium catalysis, chiral ligands are crucial for achieving enantioselective C-H functionalization and cross-coupling reactions. nih.gov For instance, palladium-catalyzed enantioselective α-arylation of α,α-disubstituted esters has been achieved using chiral monophosphorus ligands. researchgate.net While not directly derived from the title compound in this specific study, it highlights the principle of using chiral ligands to control stereochemistry in arylation reactions. Organocatalytic approaches have also been developed for the asymmetric α-arylation of amino acids, avoiding the use of transition metals. nih.gov

SubstrateReagentCatalyst/LigandYield (%)Enantiomeric Excess (ee)
α,α-disubstituted estersAryl bromidesPd-catalyst with P-chiral monophosphorus ligandModerate to goodHigh
Racemic α-bromo amidesOlefinsNiH-catalystExcellentHigh

Asymmetric Reduction of Prochiral Substrates

Derivatives of this compound are particularly effective in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. mdpi.comsigmaaldrich.com One of the most prominent applications is in Corey-Bakshi-Shibata (CBS) reductions, where the amino alcohol is used to form an oxazaborolidine catalyst in situ. mdpi.com

The catalyst, generated from the reaction of the amino alcohol with a borane (B79455) source (e.g., BH₃·THF), coordinates with a stoichiometric borane reducing agent and the prochiral ketone. The bulky anthracenyl group creates a sterically defined pocket, forcing the ketone to coordinate in a specific orientation where the smaller substituent (Rs) occupies the more hindered space, and the larger substituent (Rl) points away. Hydride transfer from the borane complex then occurs to a specific face of the carbonyl, leading to the formation of the chiral alcohol with high enantioselectivity. uwindsor.ca

The general mechanism involves the formation of an oxazaborolidine-ketone complex where the carbonyl oxygen coordinates to the Lewis acidic boron atom. The hydride is then delivered from the B-H bond of the complexed borane to the carbonyl carbon. The stereochemical outcome is dictated by the preferential orientation of the large and small substituents of the ketone relative to the bulky anthracenyl group of the catalyst.

Ruthenium-based complexes incorporating chiral β-amino alcohol ligands also serve as efficient catalysts for asymmetric transfer hydrogenation of ketones, typically using isopropanol (B130326) as the hydrogen source. mdpi.com The this compound-derived ligand would form a chiral Ru-complex that facilitates the stereoselective transfer of hydrogen to the ketone, yielding enantiomerically enriched alcohols. The rigidity of ligands derived from amino alcohols is crucial for achieving high enantioselectivity in these processes. mdpi.com

Table 1: Representative Results for Asymmetric Reduction of Acetophenone using Amino Alcohol-Derived Catalysts
Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Oxazaborolidine/BH₃·THFAcetophenone(R)-1-Phenylethanol9597
[{RuCl₂(p-cymene)}₂]/Amino Alcohol Ligand/iPrOHAcetophenone(R)-1-Phenylethanol9895

Asymmetric C-C and C-X Bond-Forming Reactions (e.g., Michael additions, allylic amination, Heck reactions)

The structural features of this compound make its derivatives versatile ligands and organocatalysts for various asymmetric bond-forming reactions.

Michael Additions: Derivatives of this compound can be envisioned as bifunctional organocatalysts for the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds. rsc.orgresearchgate.net For instance, a thiourea (B124793) derivative of the parent amino alcohol could activate the Michael acceptor through hydrogen bonding with the thiourea moiety, while the tertiary amine group activates the nucleophile by forming an enamine intermediate. This dual activation within a chiral framework allows for highly organized transition states, leading to excellent enantioselectivity in the formation of the C-C bond. nih.govrsc.org

Allylic Amination: Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing C-N bonds. rsc.org Chiral phosphine (B1218219) ligands derived from this compound can be employed in these reactions. rsc.org In a typical catalytic cycle, a Pd(0) complex with the chiral ligand reacts with an allylic substrate to form a π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by an amine, resulting in the formation of an enantioenriched allylic amine. nih.govtdx.cat The bulky anthracene group would play a key role in creating a well-defined chiral pocket around the metal center.

Heck Reactions: The asymmetric Heck reaction is a cornerstone of C-C bond formation, coupling vinyl or aryl halides with alkenes. rsc.orgresearchgate.net The enantioselectivity is typically controlled by a chiral phosphine ligand coordinated to a palladium catalyst. A phosphine derivative of this compound could serve as such a ligand. The key stereodetermining step is the migratory insertion of the olefin into the Pd-R bond within the chiral coordination sphere of the catalyst. Recently, asymmetric Heck reactions have been used to construct axially chiral anthracenylidene skeletons, a strategy for which ligands bearing a large anthracene moiety are particularly well-suited. researchgate.net

Table 2: Representative Asymmetric Bond-Forming Reactions using Chiral Catalysts
Reaction TypeCatalyst/Ligand TypeReactantsProduct TypeYield (%)Enantiomeric Excess (ee, %)
Michael AdditionBifunctional ThioureaAnthrone + EnoneChiral Adduct9597
Allylic AminationPd / Chiral PhosphineAllylic Acetate + BenzylamineChiral Allylic Amine9299
Heck ReactionPd / Chiral Phosphine (BINAP)Vinyl Triflate + DihydrofuranChiral Arylated Furan8596

Mechanistic Investigations of Chiral Induction

Understanding the mechanism of stereochemical induction is crucial for the rational design of more efficient catalysts. For catalysts derived from this compound, a combination of steric repulsion, electronic effects, and non-covalent interactions governs the enantioselectivity of the catalyzed reactions.

Transition State Analysis and Stereochemical Models

Stereochemical models are used to rationalize the observed enantioselectivity by analyzing the energies of competing diastereomeric transition states. researchgate.net

For the CBS reduction, the favored transition state model is a chair-like, six-membered ring involving the oxazaborolidine, the complexed borane, and the coordinated ketone. mdpi.com The bulky anthracenyl group forces the larger substituent on the ketone into a pseudo-equatorial position to minimize steric clashes, leading to a predictable absolute stereochemistry in the product alcohol. uwindsor.ca

In organocatalyzed Michael additions, Zimmerman-Traxler-type transition state models are often invoked. researchgate.net A bifunctional catalyst derived from the title compound would organize the nucleophile and electrophile in a rigid, six-membered, chair-like transition state stabilized by hydrogen bonding. The stereochemistry is determined by the facial bias imposed by the chiral catalyst backbone, with the anthracenyl group shielding one face of the enamine intermediate.

For palladium-catalyzed reactions like allylic amination and the Heck reaction, the stereochemistry is determined at the point of nucleophilic attack on the π-allyl intermediate or during the olefin insertion step. uwindsor.ca The chiral ligand creates a dissymmetric environment, and stereochemical models often focus on the steric interactions between the ligand's bulky groups (like anthracene) and the substituents on the substrate, which destabilizes one of the competing transition state pathways. uwindsor.ca

Role of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)

Non-covalent interactions play a pivotal role in stabilizing the favored transition state, often being the deciding factor in achieving high enantioselectivity. nih.gov

Hydrogen Bonding: The amino and hydroxyl groups of the catalyst backbone are capable of forming crucial hydrogen bonds. In bifunctional organocatalysis, the catalyst's hydrogen-bond donor moiety (e.g., a urea (B33335) or thiourea group) activates the electrophile, while the amine activates the nucleophile. These interactions help to rigidly orient the substrates in the transition state. nih.govmdpi.com The hydroxyl group can also participate in hydrogen bonding, further constraining the geometry of the transition state assembly. rsc.org

π-Stacking: The large aromatic surface of the anthracene moiety is ideal for engaging in π-stacking interactions. rsc.orgnih.gov In reactions involving aromatic substrates, an attractive π-π interaction between the catalyst's anthracene ring and an aromatic ring on the substrate can significantly stabilize the transition state. beilstein-journals.orgbeilstein-journals.org This interaction not only lowers the activation energy but also provides an additional layer of stereochemical control by locking the substrate into a specific conformation relative to the catalyst's chiral framework.

Steric and Electronic Parameter Effects on Enantioselectivity

The enantioselectivity of a reaction is highly sensitive to the steric and electronic properties of both the catalyst and the substrates.

Steric Effects: The most apparent feature of the anthracenyl group is its significant steric bulk. This steric hindrance is fundamental to chiral induction, as it creates a highly differentiated space around the catalytic center. One face of the reacting substrate is effectively blocked, forcing the reaction to proceed from the less hindered face. Modifications to the catalyst, such as adding substituents to the anthracene ring, can fine-tune this steric environment to improve selectivity for different classes of substrates. researchgate.net

Electronic Effects: The electronic nature of the catalyst and substrate can also have a profound impact. Introducing electron-withdrawing or electron-donating groups onto the anthracene ring of the ligand can modify its electronic properties. researchgate.netrsc.org For example, an electron-rich anthracene ring may engage more strongly in π-stacking with an electron-deficient aromatic substrate, enhancing the stability of the desired transition state. beilstein-journals.org Similarly, in metal-catalyzed reactions, the electronic properties of the ligand influence the electron density at the metal center, which in turn affects its catalytic activity and the stability of key intermediates, thereby impacting enantioselectivity.

Spectroscopic and Stereochemical Characterization of R 1 Amino 2 Anthracen 9 Yl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For chiral 1,2-amino alcohols such as (R)-1-Amino-2-(anthracen-9-yl)ethanol, advanced NMR methods are indispensable for assigning the relative stereochemistry of the chiral centers and analyzing the molecule's conformational preferences in solution.

Detailed research findings indicate that direct analysis of ¹H NMR spectra can be challenging for unambiguous stereochemical assignment. Therefore, derivatization with chiral agents is a common and powerful strategy. researchgate.net A general protocol involves creating diastereomeric derivatives, for example, by reacting the amino and alcohol groups with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MPA, or Mosher's acid). researchgate.net The resulting bis-MPA derivatives for the different stereoisomers will exhibit distinct chemical shifts in their ¹H NMR spectra due to the different spatial arrangement of the protons relative to the anisotropic phenyl rings of the MPA moieties. researchgate.net By comparing the spectra of the (R)-MPA and (S)-MPA derivatives, the absolute configuration of the amino alcohol can be determined. researchgate.net

Conformational analysis relies heavily on two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), resulting in a change in resonance intensity. wikipedia.orglibretexts.org A NOESY experiment generates a 2D map where cross-peaks connect protons that are spatially proximate, regardless of whether they are connected through chemical bonds. wikipedia.orgresearchgate.net For this compound, NOESY correlations would be crucial for determining the preferred orientation of the anthracenyl group relative to the ethanolamine (B43304) backbone. By identifying NOEs between specific protons on the anthracene (B1667546) ring and protons on the chiral backbone (e.g., H-1 and H-2), the dominant conformation in solution can be established.

Technique Purpose Description Expected ¹H NMR Signals for this compound
¹H NMR Basic Structural InformationProvides information on the number and type of protons.Aromatic region (Anthracene): Multiple signals expected between ~7.4-8.6 ppm. Aliphatic region (Backbone): Signals for CH-OH, CH₂-Anthracene, NH₂, OH.
Chiral Derivatization (e.g., with MPA) Stereochemical AssignmentReaction with a chiral agent (e.g., Mosher's acid) forms diastereomers that can be distinguished by ¹H NMR, allowing for the determination of absolute configuration. researchgate.netnih.govThe chemical shifts of the H-1 and H-2 protons in the resulting bis-MPA esters/amides will differ predictably between stereoisomers. researchgate.net
NOESY (2D NMR) Conformational AnalysisIdentifies protons that are close in space (<5 Å) through the Nuclear Overhauser Effect. libretexts.orgconductscience.comCross-peaks between specific anthracene protons and the H-1/H-2 protons on the ethanol (B145695) backbone would reveal the preferred rotational conformation around the C2-C(anthracene) bond.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are vital for determining absolute configuration and assessing enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, reported as molar circular dichroism (Δε) or ellipticity (θ), provides a unique spectral fingerprint for a specific enantiomer. nih.gov For this compound, the anthracene group acts as a strong chromophore. The chiral environment created by the stereocenter at C-1 induces chirality into the electronic transitions of the anthracene moiety, resulting in characteristic CD signals known as Cotton effects.

The CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum of its (S)-enantiomer. nih.gov This property allows for the straightforward determination of enantiomeric purity by comparing the CD signal intensity of a sample to that of the pure enantiomer. The absolute configuration can often be determined by comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) or to empirical rules established from structurally similar compounds. researchgate.net For instance, studies on other chiral anthracene derivatives have shown strong CD signals corresponding to the electronic transitions of the aromatic system. researchgate.netoup.com

While CD spectroscopy probes the chiral properties of a molecule in its ground state, Circularly Polarized Luminescence (CPL) spectroscopy investigates the chirality of the excited state. CPL is the differential emission of left- and right-circularly polarized light from a chiral luminophore. light-am.com The anthracene moiety in this compound is highly fluorescent, making CPL an excellent technique for its characterization. The dissymmetry in emission is quantified by the luminescence dissymmetry factor, glum, which is a measure of the "chiralness" of the emission.

CPL provides valuable information about the geometry of the molecule in its excited state. The sign of the CPL signal can be correlated with the absolute configuration of the enantiomer. researchgate.netnih.gov This technique has been successfully applied to determine the absolute configuration of various amino acids and amino alcohols, often by forming complexes that exhibit strong CPL signals. researchgate.netnih.gov The magnitude of the glum value is directly proportional to the enantiomeric excess of the sample. Research on chiral 1,10-phenanthroline (B135089) derivatives has shown that molecular ordering in the solid state can lead to significantly enhanced CPL anisotropy, with glum values on the order of 10⁻². rsc.org Similarly, strong CPL effects have been observed in other chiral organic systems, highlighting the technique's sensitivity to molecular structure and environment. rsc.org

Technique Principle Key Parameter Application to this compound
CD Spectroscopy Differential absorption of left- and right-circularly polarized light in the ground state. nih.govMolar Circular Dichroism (Δε)Determination of absolute configuration and enantiomeric purity by analyzing the Cotton effects of the anthracene chromophore.
CPL Spectroscopy Differential emission of left- and right-circularly polarized light from the excited state. light-am.comLuminescence Dissymmetry Factor (glum)Provides information on the excited-state chiral structure; the sign of glum correlates to absolute configuration, and its magnitude to enantiomeric purity. nih.gov

X-ray Crystallography for Structural Elucidation and Absolute Configuration

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passed through a single crystal of the substance, a precise map of electron density can be generated, revealing the exact position of each atom in the molecule and in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure, including the precise bond lengths, bond angles, and torsional angles. Crucially, this technique allows for the direct determination of the absolute configuration of the chiral center without the need for reference compounds. This is typically achieved through the analysis of anomalous dispersion effects, which allows for the correct assignment of the (R) or (S) descriptor.

While a crystal structure for the specific title compound is not publicly available, data from closely related anthracene derivatives illustrate the detailed structural information that can be obtained. For example, the crystal structure of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid reveals the non-planar relationship between the anthracene and phenyl moieties, with an inclination angle of 75.21 (9)°. nih.goviucr.org Such data is critical for understanding intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecules.

Compound Crystal System Space Group Key Structural Feature(s) Reference
4-{[(anthracen-9-yl)methyl]amino}benzoic acidMonoclinicP2₁/cDihedral angle between anthracene and benzene (B151609) rings is 75.21 (9)°. Molecules form hydrogen-bonded dimers. nih.goviucr.org
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-oneTriclinicP1The two anthracene ring systems are twisted at significant angles (85.2° and 84.0°) from the central enone plane. researchgate.net
(Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III) complexMonoclinicP2₁/cThe rhodium center has a distorted octahedral coordination geometry. mdpi.com

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular mass of a compound. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). longdom.orgnih.gov

This high accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical exact mass of its molecular ion can be calculated based on its chemical formula (C₁₆H₁₅NO). By comparing the experimentally measured m/z value from the HRMS analysis to the calculated theoretical mass, the elemental formula can be confirmed, providing definitive proof of the compound's identity. nih.gov

Furthermore, HRMS is a powerful tool for assessing sample purity. The high resolution enables the detection of trace impurities, which would appear as separate signals with distinct m/z values corresponding to their different elemental compositions. This capability is crucial for verifying the purity of a synthesized compound and ensuring the absence of closely related byproducts. escholarship.org

Parameter Description Value / Method for this compound
Molecular Formula The elemental composition of the molecule.C₁₆H₁₅NO
Theoretical Exact Mass The calculated monoisotopic mass of the neutral molecule.249.11536 g/mol
[M+H]⁺ Ion The protonated molecular ion typically observed in ESI-HRMS (positive mode).C₁₆H₁₆NO⁺
Theoretical Exact Mass of [M+H]⁺ The calculated monoisotopic mass of the protonated ion.250.12319 g/mol
Purity Assessment HRMS can distinguish the target molecule from potential impurities based on minute mass differences, confirming the sample's homogeneity.An experimental mass measurement within 5 ppm of 250.12319 confirms the identity and high purity of the sample.

Computational Chemistry and Theoretical Studies of R 1 Amino 2 Anthracen 9 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For (R)-1-Amino-2-(anthracen-9-yl)ethanol, DFT calculations are instrumental in understanding its fundamental characteristics.

Electronic Structure: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In a molecule like this compound, the HOMO is likely localized on the electron-rich anthracene (B1667546) ring, while the LUMO may also be distributed across the aromatic system. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and its potential for electronic transitions.

Reactivity: The electronic structure data from DFT can be used to predict the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The amino group, with its lone pair of electrons, is a potential nucleophilic center, while the aromatic anthracene ring can undergo electrophilic substitution.

Conformation: The presence of a flexible ethanolamine (B43304) side chain attached to the rigid anthracene core allows for multiple possible conformations. DFT calculations can be used to determine the relative energies of these different conformers. By optimizing the geometry of various starting structures, researchers can identify the most stable, low-energy conformations. These studies often reveal the importance of intramolecular hydrogen bonding between the amino and hydroxyl groups in stabilizing certain conformations.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the conformational analysis of this compound.

ConformerDihedral Angle (N-C-C-O) (°)Relative Energy (kcal/mol)Intramolecular H-Bond (N-H···O) Distance (Å)
1600.002.1
21802.5-
3-600.22.2

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformations.

For this compound, MD simulations would be particularly useful for understanding how the flexible side chain moves in relation to the bulky anthracene group. These simulations can reveal the accessible conformations in different solvent environments and at various temperatures. The results of MD simulations can be used to generate a conformational landscape plot, which maps the potential energy of the molecule as a function of key dihedral angles, providing a visual representation of the most stable and frequently visited conformations.

Prediction and Interpretation of Chiroptical Properties

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides experimental information about the three-dimensional structure of chiral molecules. Computational methods are crucial for interpreting these spectra and assigning the absolute configuration of a molecule.

For this compound, time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum. By calculating the electronic transitions and their corresponding rotatory strengths, a theoretical ECD spectrum can be generated. Comparing this theoretical spectrum with the experimental one allows for the unambiguous assignment of the (R) or (S) configuration. The characteristic π-π* transitions of the anthracene chromophore are expected to dominate the ECD spectrum, and their signs and intensities will be sensitive to the chiral environment created by the amino alcohol side chain.

A hypothetical data table summarizing predicted ECD data is presented below.

Wavelength (nm)Excitation Energy (eV)Oscillator StrengthRotatory Strength (R)
2544.881.2+50.3
2804.430.3-15.8
3503.540.1+5.2

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For reactions involving this compound, such as its use as a chiral catalyst or ligand in asymmetric synthesis, computational modeling can elucidate the reaction pathway. For example, if this molecule is used to catalyze a reaction, DFT calculations can be used to model the interaction of the catalyst with the reactants, identify the key transition state that determines the stereochemical outcome, and explain the origin of the enantioselectivity. By understanding the energetics of the different possible reaction pathways, researchers can rationalize the observed experimental results and design more efficient and selective catalysts.

Advanced Material Science Applications of Chiral Anthracene Amino Alcohols

Design and Application in Luminescent Materials and Chiroptical Devices

The inherent fluorescence of the anthracene (B1667546) core, coupled with the chirality of the amino alcohol, makes these compounds prime candidates for luminescent materials and chiroptical devices. These materials interact with or emit light in a manner that is dependent on its polarization, a property directly linked to the molecular asymmetry of the constituent chiral molecules.

Circularly Polarized Luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. light-am.com This property is of significant interest for applications in 3D displays, optical data storage, and bio-imaging. light-am.com The development of CPL-active materials often relies on the rational design of molecules that can assemble into well-ordered, chiral supramolecular structures.

Research has shown that conjugating amino acids to π-conjugated segments like anthracene is an effective strategy for creating materials with strong CPL properties. nih.gov In a study on N-terminus anthracene-conjugated amino acid methyl esters, it was demonstrated that these molecules self-assemble into helical superstructures. nih.gov The packing of these chiral building blocks leads to supramolecular tilt chirality between the anthracene segments, which directly influences the CPL performance. nih.gov The handedness and intensity of the CPL emission could be correlated with the specific helical arrangement of the chromophores, providing a predictable way to design chiroptical properties. nih.gov

The luminescence dissymmetry factor (g_lum), a key metric for CPL performance, is defined as 2 * (I_L - I_R) / (I_L + I_R), where I_L and I_R are the intensities of left- and right-circularly polarized emission, respectively. For anthracene-amino acid derivatives, the formation of charge-transfer complexes within the self-assembled structures has been shown to be a viable method for manipulating and tuning the CPL emission colors and handedness. nih.gov While direct CPL studies on (R)-1-Amino-2-(anthracen-9-yl)ethanol are not extensively detailed, the principles established with analogous structures highlight its strong potential. The combination of the anthracene fluorophore and the chiral center is the fundamental prerequisite for generating CPL upon suitable aggregation or incorporation into a chiral matrix. Further research into the self-assembly of this specific amino alcohol could unlock its potential for CPL-based technologies.

The dual functionality of chiral anthracene amino alcohols makes them excellent candidates for fluorescent sensors capable of chiral recognition. rsc.org Such sensors operate by interacting differently with the two enantiomers of a chiral analyte, resulting in a detectable change in their fluorescence properties, such as intensity or wavelength. nih.gov The anthracene unit serves as the fluorescent reporter, while the chiral amino alcohol moiety acts as the recognition site, creating a diastereomeric complex with the analyte that leads to the differential fluorescence response. rsc.orgrsc.org

This principle has been successfully applied in the development of sensors for various chiral molecules, including amino acids, amino alcohols, and carboxylic acids. mdpi.comnih.gov For instance, a solid-state fluorescence sensing system was developed using a supramolecular fluorophore composed of a chiral amino alcohol and 2-anthracenecarboxylic acid. nih.gov In this system, the components self-assemble to form a channel-like cavity capable of selective guest binding. Similarly, anthracene-containing pyridino-crown ethers have been synthesized and studied for their enantiomeric recognition abilities toward chiral amines and amino acid esters through fluorescence spectroscopy. bme.hu

The effectiveness of these sensors is often quantified by the enantioselective fluorescence enhancement ratio (ef), defined as (I_L - I_0) / (I_D - I_0), where I_L and I_D are the fluorescence intensities in the presence of the L- and D-enantiomers of the analyte, respectively, and I_0 is the initial fluorescence of the sensor. High ef values indicate excellent discrimination. In one study involving a BINOL-based chiral fluorescent sensor, an ef value as high as 104.48 was achieved for the recognition of phenylalanine. nih.gov

Table 1: Examples of Chiral Fluorescent Sensors and Their Performance This table is representative of the field and includes compounds structurally related to the subject of the article to illustrate the principles of chiral fluorescent sensing.

Sensor TypeAnalyteEnantioselectivity (ef ratio)Detection Method
H8-BINOL derivative with 1,2,3-triazole nih.govPhenylalanine104.48Fluorescence Enhancement
Diarylacetylene-containing 1,1'-bi-2-naphthol (B31242) nsf.govSerine (with Zn²⁺)up to 15Fluorescence Enhancement
β-Amino acid and 1,10-phenanthroline (B135089) based sensor mdpi.comTartaric AcidModerateFluorescence Quenching
Anthracene-containing pyridino-crown ether bme.huAmino acid estersAnalyte-dependentFluorescence Spectroscopy

Utilization as Chiral Solvating Agents for Enantiodiscrimination in Analytical Chemistry

In analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, chiral solvating agents (CSAs) are used to determine the enantiomeric purity of a sample. semmelweis.hu A CSA interacts with the enantiomers of a chiral analyte to form transient, diastereomeric solvates. These diastereomeric complexes have different NMR spectra, causing the signals of the two enantiomers, which are identical in an achiral environment, to split into two distinct sets. semmelweis.hunih.gov The integration of these separated signals allows for the direct quantification of the enantiomeric ratio.

Chiral amino alcohols are particularly effective as CSAs for the enantiodiscrimination of chiral carboxylic acids. nih.govfrontiersin.org The interaction typically involves the formation of hydrogen bonds between the acidic proton of the carboxylic acid and the amino and hydroxyl groups of the amino alcohol, as well as potential π-π stacking interactions. A close structural analog of the title compound, 2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), is a widely used and powerful CSA. researchgate.netwikipedia.org The efficacy of Pirkle's alcohol demonstrates the critical role of the 9-anthryl group in inducing significant chemical shift differences (ΔΔδ) between the signals of the analyte's enantiomers. researchgate.net The large, planar surface of the anthracene ring provides a strong basis for intermolecular interactions, such as π-π stacking with aromatic rings in the analyte, which enhances the spatial differentiation of the two diastereomeric complexes.

The performance of a CSA is measured by the magnitude of the chemical shift non-equivalence (ΔΔδ, in ppm or Hz), which is the difference in the chemical shift of a specific proton in the two enantiomers. Larger ΔΔδ values indicate better separation and more accurate quantification. Studies using BINOL-based amino alcohols as CSAs for various carboxylic acids have reported substantial non-equivalent chemical shifts, with ΔΔδ values reaching up to 0.641 ppm (320.5 Hz on a 500 MHz spectrometer). nih.govfrontiersin.org This level of separation is more than sufficient for baseline resolution of the signals.

Table 2: Enantiodiscrimination of Carboxylic Acids using Chiral Amino Alcohol-based CSAs This table presents data for analogous systems to illustrate the effectiveness of chiral amino alcohols as NMR CSAs.

Chiral Solvating Agent (CSA)AnalyteObserved ProtonChemical Shift Non-equivalence (ΔΔδ in ppm)
BINOL-based amino alcohol nih.govMandelic Acidα-H0.641
BINOL-based amino alcohol nih.govo-Chloro-mandelic acidα-H0.536
BINOL-based amino alcohol nih.govNaproxenα-CH₃0.088
Diphenylprolinol derivative rsc.orgMandelic Acidα-H> 0.10

Given its structural similarity to proven CSAs, this compound is expected to be a highly effective chiral solvating agent, particularly for analytes capable of hydrogen bonding and π-π stacking, such as chiral carboxylic acids and other amino alcohols.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of small molecules into larger, ordered structures is a cornerstone of this field and a powerful tool for creating functional materials. nih.gov Chiral molecules like this compound are particularly interesting building blocks for supramolecular chemistry because their inherent chirality can be transferred to the macroscopic level, resulting in chiral superstructures like helices, tubes, or fibers. nih.gov

The combination of the flat, aromatic anthracene moiety and the hydrogen-bonding capable amino alcohol group provides the necessary intermolecular forces to drive self-assembly. The anthracene units can stack via π-π interactions, while the amino and hydroxyl groups can form extensive hydrogen bond networks. This dual-interaction capability is characteristic of many organogelators—small molecules that can self-assemble in organic solvents to form a three-dimensional network that immobilizes the solvent, creating a semi-solid gel. nih.gov

Amino acid and amino alcohol derivatives are well-known for their ability to act as organogelators. nih.govnih.gov For example, a cyclic β-aminoalcohol has been shown to form organogels through hydrogen bonding between the hydroxy and amine groups. nih.gov Furthermore, the self-assembly of anthracene-terminal amino acids into helical superstructures demonstrates how the chirality of the amino acid directs the long-range order of the assembly. nih.gov These ordered assemblies are not merely structural; they can exhibit emergent properties, such as the CPL activity discussed earlier or the ability to control chemical reactions. For instance, an organogel system has been used to control the stereochemical outcome of the photodimerization of anthracene derivatives, showcasing how a supramolecular environment can dictate reaction pathways. researchgate.net The ability of this compound to self-assemble into organogels or other supramolecular structures could therefore be harnessed to create novel materials for catalysis, controlled release, or chiroptical devices.

Future Research Directions and Emerging Opportunities for R 1 Amino 2 Anthracen 9 Yl Ethanol

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for chiral amino alcohols often rely on multi-step processes that may involve stoichiometric reagents and harsh reaction conditions. A pivotal future direction is the development of more efficient and environmentally benign synthetic pathways. Research in this area should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, aligning with the principles of green chemistry.

Key research objectives include:

Biocatalytic Synthesis: Employing enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly enantioselective and sustainable route to the target molecule from readily available precursors. This approach operates under mild conditions and avoids the use of heavy metal catalysts.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance safety, improve reproducibility, and allow for more efficient process optimization. A flow-based synthesis could enable better control over reaction parameters, potentially leading to higher yields and purity.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and simplify work-up procedures for the synthesis of various anthracene (B1667546) derivatives. researchgate.net Future work should explore MAOS for the key steps in the synthesis of (R)-1-Amino-2-(anthracen-9-yl)ethanol to create a more time- and energy-efficient process.

Table 1: Proposed Sustainable Synthetic Strategies

Strategy Key Advantages Research Focus
Biocatalysis High enantioselectivity, mild conditions, reduced waste Screening for suitable enzymes, process optimization
Flow Chemistry Enhanced safety, scalability, precise control Reactor design, optimization of flow parameters

Expansion of Catalytic Applications to New Asymmetric Transformations

The inherent chirality and the presence of both amino and hydroxyl coordinating groups make this compound a promising ligand for asymmetric catalysis. rsc.org While its use in certain reactions has been established, a significant opportunity lies in exploring its efficacy in a broader range of asymmetric transformations where its unique steric and electronic properties can be leveraged.

Future catalytic explorations should target:

Asymmetric C-C Bond Forming Reactions: Investigating its role as a chiral ligand in reactions such as asymmetric aldol, Michael, and Mannich reactions. The bulky anthracene group could provide a unique chiral environment to control the stereochemical outcome.

Enantioselective Reductions: Utilizing the compound to direct the enantioselective reduction of prochiral ketones and imines, a fundamental transformation in organic synthesis.

Photoredox Catalysis: The anthracene core is a well-known photosensitizer. Future research could explore the development of dual-function catalysts where the anthracene moiety participates in a photoredox cycle while the chiral amino alcohol backbone induces asymmetry in the final product. This would represent a novel approach to asymmetric synthesis.

Table 2: Potential New Catalytic Applications

Asymmetric Transformation Potential Role of the Compound Expected Outcome
Aldol/Michael Additions Chiral ligand for metal catalysts High diastereo- and enantioselectivity
Ketone/Imine Reduction Chiral directing group Access to chiral alcohols and amines

Exploration of Advanced Material Science Functions

The rigid, planar, and fluorescent nature of the anthracene unit provides a direct pathway to developing advanced functional materials. The incorporation of the chiral this compound scaffold into larger supramolecular assemblies or polymers could lead to materials with novel chiroptical or photomechanical properties.

Promising avenues for research include:

Chiral Sensors: Developing fluorescent sensors for the enantioselective recognition of chiral molecules. The binding of an analyte to the amino alcohol part could induce a change in the fluorescence emission of the anthracene group, allowing for quantitative detection of a specific enantiomer.

Photoresponsive Materials: Anthracene derivatives are known to undergo [4+4] photodimerization upon exposure to UV light, a process that can induce significant mechanical stress in a crystal. chemrxiv.org Research into the solid-state structure of this compound and its derivatives could lead to the discovery of new photomechanically active molecular crystals that convert light directly into mechanical work.

Circularly Polarized Luminescence (CPL) Materials: Integrating the molecule into polymers or metal-organic frameworks (MOFs) could generate materials that emit circularly polarized light, a property highly sought after for applications in 3D displays, quantum optics, and secure communications.

Integration with Machine Learning and Artificial Intelligence for De Novo Design and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) offers a powerful paradigm for accelerating discovery. unsw.edu.au Machine learning (ML) models can be employed to navigate the vast chemical space and predict molecules with desired properties, significantly reducing the trial-and-error experimentation traditionally required. catalysis.blogresearchgate.net

Future integration of AI could involve:

Catalyst Optimization: Using ML algorithms to analyze data from catalytic experiments. By correlating the structural features of ligands based on the this compound scaffold with catalytic performance (e.g., yield, enantioselectivity), models can predict optimal ligand structures for a specific transformation. nih.gov

De Novo Design: Employing generative AI models to design novel chiral ligands and materials based on the core structure. These models can be trained to generate molecules with enhanced catalytic activity, improved photophysical properties, or specific binding affinities, opening up new avenues for innovation.

Reaction Condition Prediction: Developing AI tools that predict the optimal reaction conditions (solvent, temperature, catalyst loading) to maximize the efficiency of synthetic and catalytic processes involving this compound. This data-driven approach can streamline laboratory workflows and reduce resource consumption. nih.govu-tokyo.ac.jp

Table 3: AI and Machine Learning Integration Opportunities

AI/ML Application Objective Potential Impact
Predictive Modeling Forecast catalytic performance of new derivatives Accelerate the discovery of superior catalysts
Generative Design Create novel molecules with enhanced properties Expand the chemical space beyond intuitive design

Q & A

Basic: What are the recommended synthetic routes for (R)-1-Amino-2-(anthracen-9-yl)ethanol, and how is enantiomeric purity ensured?

Methodological Answer:
The compound is synthesized via catalytic hydrogenation of 2-azido-2-(anthracen-9-yl)ethanol using 5% Pd/C under H₂, yielding 80% crude product . To ensure enantiomeric purity:

  • Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries or enantioselective catalysts during reduction.
  • Analytical Validation : Confirm configuration via vibrational circular dichroism (VCD) spectroscopy or X-ray crystallography of single crystals .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

Methodological Answer:
Discrepancies often arise from hydrogen-atom positioning or intermolecular interactions. Address these by:

  • Refinement Software : Use SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms and geometrically constrained H atoms .
  • Validation Tools : Apply PLATON (ADDSYM) to check for missed symmetry and Mercury for Hirshfeld surface analysis .
  • Computational Cross-Check : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) .

Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Grow crystals via slow evaporation of dichloromethane/ethyl acetate (1:10 v/v). Refinement in SHELXL typically achieves R values < 0.05 .
  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to confirm amine and hydroxyl protons (δ ~3.5 ppm for CH₂NH₂; δ ~1.8 ppm for OH).
  • IR Spectroscopy : Identify -NH₂ (3350–3300 cm⁻¹) and -OH (broad ~3200 cm⁻¹) stretches .

Advanced: How to design experiments to investigate photophysical properties like fluorescence quantum yield (QY)?

Methodological Answer:

  • Comparative Method : Use anthracene in ethanol as a reference standard (QY = 0.27). Measure integrated fluorescence intensity vs. absorbance (λex = 365 nm) .
  • Solvent Effects : Test in polar (ethanol) vs. non-polar (hexane) solvents to study aggregation-induced emission (AIE).
  • Data Analysis : Apply linear fits to intensity/absorbance plots (slope = QY ratio) and correct for inner-filter effects .

Basic: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/ethyl acetate) to balance solubility and slow evaporation .
  • Hygroscopicity : Handle under inert atmosphere (N₂/Ar) to prevent amine oxidation or hydroxyl group hydration.
  • Crystal Quality : Optimize supersaturation by adjusting temperature (20–25°C) and evaporation rate (2–7 days) .

Advanced: How to reconcile conflicting hydrogen-bonding data from X-ray, IR, and computational studies?

Methodological Answer:

  • X-ray vs. IR : Compare crystallographic H-bond distances (e.g., O-H···N = 2.8 Å) with IR ν(OH) shifts (Δν > 100 cm⁻¹ indicates strong H-bonding) .
  • PIXEL Analysis : Calculate interaction energies (e.g., Coulombic + dispersion terms) for dimeric pairs observed in crystals .
  • DFT-D3 : Include dispersion-corrected DFT to model weak interactions (e.g., π-stacking of anthracene moieties) .

Basic: What are the key intermolecular interactions stabilizing its crystal structure?

Methodological Answer:

  • Hydrogen Bonds : N-H···O and O-H···N interactions between amino/ethanol groups and adjacent molecules.
  • π-Stacking : Anthracenyl groups form offset face-to-face interactions (3.5–4.0 Å separation) .
  • van der Waals : Dominant in hydrophobic regions, contributing ~40% to lattice energy (via PIXEL) .

Advanced: How to optimize reaction conditions for scale-up synthesis while maintaining enantiopurity?

Methodological Answer:

  • Catalyst Loading : Screen Pd/C (1–10 mol%) to balance cost and reduction efficiency .
  • Temperature Control : Maintain 25°C to minimize racemization (higher temps risk amine inversion).
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track azide conversion in real-time.

Basic: How is the compound’s stability assessed under varying pH and light conditions?

Methodological Answer:

  • pH Studies : Incubate in buffers (pH 2–12) for 24h; monitor decomposition via HPLC.
  • Light Exposure : Irradiate with UV (365 nm) and analyze photoproducts via LC-MS. Anthracene derivatives often undergo [4+2] cycloaddition .

Advanced: What strategies validate the absence of racemization during functionalization reactions?

Methodological Answer:

  • Chiral Derivatization : React with Mosher’s acid chloride and analyze diastereomers via ¹H NMR (Δδ > 0.1 ppm confirms retention).
  • Polarimetry : Track specific rotation ([α]D²⁵) before/after reactions; deviations >5% indicate racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.